
1-Chlorotetradecane-D29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorotetradecane-D29, also known as 1-Chlorotetradecane, is an organic compound with the molecular formula C14H29Cl. It is a chlorinated derivative of tetradecane, a long-chain alkane. This compound is used in various chemical processes and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorotetradecane can be synthesized through the chlorination of tetradecane. One common method involves the reaction of tetradecanol with hydrogen chloride in the presence of a catalyst such as N-n-octylalkylpyridinium chloride. The reaction is typically carried out at a temperature of 150°C for about 7.5 hours, resulting in a high yield of 1-Chlorotetradecane .
Industrial Production Methods: In industrial settings, the production of 1-Chlorotetradecane follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient removal of by-products to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorotetradecane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: It can be reduced to form tetradecane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium or platinum.
Major Products Formed:
Substitution: Formation of various substituted tetradecanes.
Oxidation: Formation of tetradecanol or tetradecanoic acid.
Reduction: Formation of tetradecane.
Scientific Research Applications
1-Chlorotetradecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in studies involving lipid metabolism and membrane structure.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chlorotetradecane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of new compounds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Comparison with Similar Compounds
1-Chlorotetradecane can be compared with other chlorinated alkanes such as:
1-Chlorododecane (C12H25Cl): Similar in structure but with a shorter carbon chain.
1-Chlorohexadecane (C16H33Cl): Similar in structure but with a longer carbon chain.
Uniqueness: 1-Chlorotetradecane is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for various applications where shorter or longer chain compounds may not be as effective.
Conclusion
1-Chlorotetradecane-D29 is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable intermediate in various chemical processes. Understanding its preparation methods, chemical reactions, and applications can help in harnessing its potential for various scientific and industrial purposes.
Properties
Molecular Formula |
C14H29Cl |
|---|---|
Molecular Weight |
262.01 g/mol |
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecane |
InChI |
InChI=1S/C14H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |
InChI Key |
RNHWYOLIEJIAMV-AUFKXYATSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


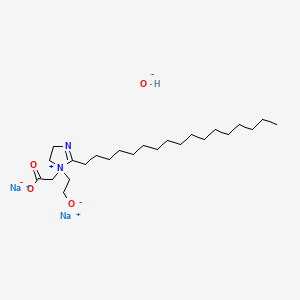
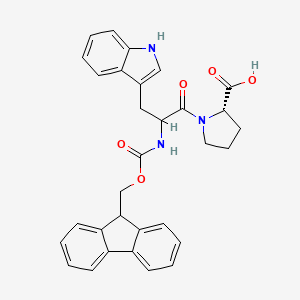
![Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)](/img/structure/B13819364.png)
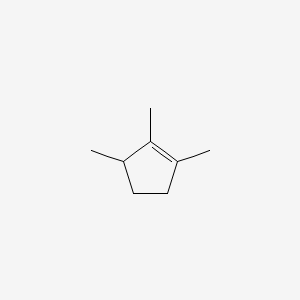

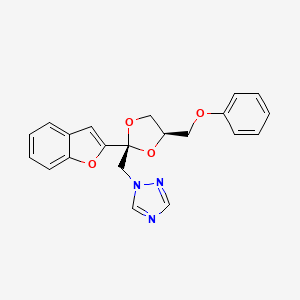
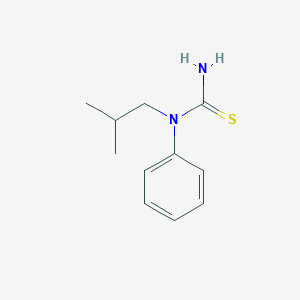
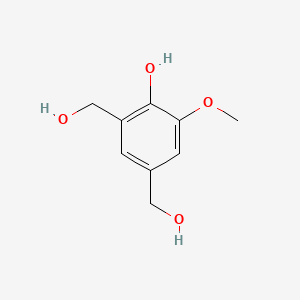
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)

![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
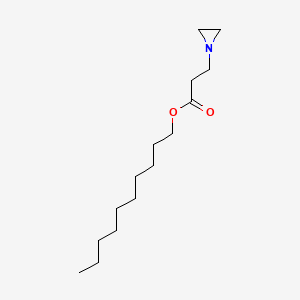
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)
